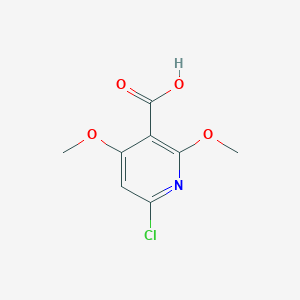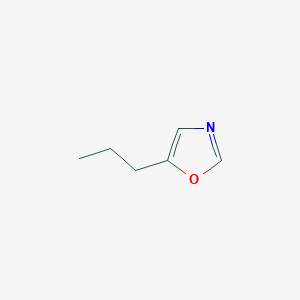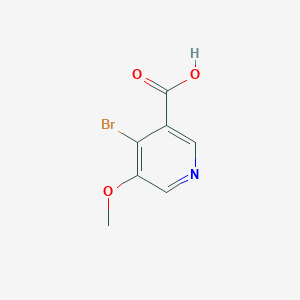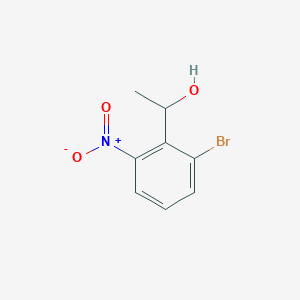
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a trifluoromethyl group attached to a dihydroquinazolinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzonitrile, which serves as the starting material.
Cyclization Reaction: The starting material undergoes a cyclization reaction with trifluoroacetic anhydride in the presence of a base such as sodium hydride. This step forms the quinazolinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxy group at the 4-position.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, trifluoromethylating agents.
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one.
Reduction: Formation of 6-chloro-4-amino-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can be compared with other similar compounds in the quinazolinone family, such as:
6-Chloro-4-hydroxyquinazolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one:
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Lacks both the hydroxy and trifluoromethyl groups, leading to distinct differences in its chemical behavior and uses.
The presence of the chloro, hydroxy, and trifluoromethyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6ClF3N2O2 |
|---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H6ClF3N2O2/c10-4-1-2-6-5(3-4)8(17,9(11,12)13)15-7(16)14-6/h1-3,17H,(H2,14,15,16) |
InChI Key |
CBMNTCUQTATQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(NC(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
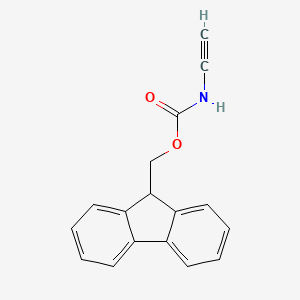
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
